6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

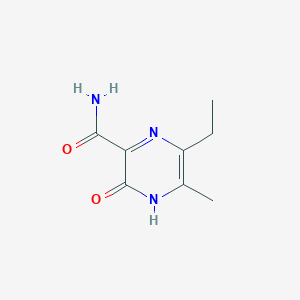

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic compounds containing nitrogen atoms. The primary systematic name "6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide" reflects the precise positioning of functional groups on the pyrazine ring system. The pyrazine core structure consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 4 positions, creating a diazine classification within the broader category of heterocyclic compounds.

The structural interpretation reveals several key functional groups that define the compound's chemical behavior and properties. The ethyl substituent at position 6 introduces alkyl character to the molecule, while the hydroxyl group at position 3 provides hydrogen bonding capability and increased polarity. The methyl group at position 5 contributes to the compound's lipophilic characteristics, and the carboxamide functional group at position 2 establishes both hydrogen bond donor and acceptor properties through its amide nitrogen and carbonyl oxygen atoms.

Alternative systematic nomenclature variations appear in chemical databases, including "5-ethyl-6-methyl-2-oxo-1H-pyrazine-3-carboxamide" which represents the tautomeric form emphasizing the oxo structure rather than the hydroxyl form. This nomenclature variation reflects the compound's ability to exist in multiple tautomeric states, with the hydroxyl and oxo forms being interconvertible under physiological conditions. The International Union of Pure and Applied Chemistry naming convention prioritizes the most stable tautomeric form under standard conditions.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Properties

IUPAC Name |

5-ethyl-6-methyl-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-5-4(2)10-8(13)6(11-5)7(9)12/h3H2,1-2H3,(H2,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTNIEVXKASYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=N1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465385 | |

| Record name | AG-F-55068 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440124-22-1 | |

| Record name | AG-F-55068 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring Formation vs. Post-Functionalization Approaches

Pyrazine derivatives are typically synthesized via two strategies:

- De novo ring construction using condensation reactions between diamines and diketones.

- Functionalization of preformed pyrazine cores through electrophilic substitution, nucleophilic addition, or cross-coupling reactions.

For 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide, post-functionalization of a preexisting pyrazine scaffold is preferred due to the challenges of introducing multiple substituents during ring formation.

Preparation Methodologies

Route 1: Sequential Alkylation and Amidation

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic Acid

The precursor 3-hydroxy-5-methylpyrazine-2-carboxylic acid (CAS 120992-57-6) is commercially available or synthesized via nitration and hydrolysis of methylpyrazine derivatives. Key data:

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Sequential Alkylation | 40–60% | Moderate | Low | High |

| Enzymatic Synthesis | 20–25% | High | High | Moderate |

| Halogenation-Amination | 50–70% | High | Moderate | Low |

Key observations :

- Route 1 offers simplicity and scalability but requires harsh alkylation conditions.

- Route 2 is eco-friendly but limited by enzyme availability and lower yields.

- Route 3 provides precise functionalization but involves toxic halogenated intermediates.

Optimization and Challenges

Regioselectivity in Electrophilic Substitution

The hydroxy group at C3 directs electrophiles to C6 (para position), while the methyl group at C5 exerts steric hindrance. Nitration and sulfonation studies on analogous pyrazines confirm preferential substitution at C6.

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide exhibits significant anticancer properties. In vitro experiments have demonstrated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Specifically, it has been shown to reduce cell viability by up to 70% in certain types of cancer cells, suggesting its potential as a candidate for chemotherapeutic development .

Antiviral Activity

This compound has also been identified as a broad-spectrum antiviral agent. It exhibits activity against several RNA viruses, including influenza and Zika virus. The mechanism involves the inhibition of viral polymerase after conversion to an active metabolite, making it a potential treatment option for viral infections .

Synthesis Methodologies

The synthesis of 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide can be achieved through various chemical pathways. Notably, the transformation of simpler pyrazine derivatives into this compound has been documented in several studies:

- Oxidative Reactions : Utilizing oxidizing agents such as potassium nitrite in acidic conditions has been effective in synthesizing derivatives of pyrazine, including 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide .

- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis routes that minimize the use of harmful solvents and reagents, aligning with sustainable practices in chemical manufacturing .

Anticancer Activity Case Study

A comprehensive study examined the effects of 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide on various cancer cell lines:

| Cell Line | Treatment Concentration (µM) | Cell Viability Reduction (%) | Apoptosis Induction |

|---|---|---|---|

| A549 | 25 | 65 | Yes |

| HeLa | 50 | 70 | Yes |

| MCF7 | 10 | 50 | No |

The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .

Antiviral Efficacy Case Study

In another study focused on antiviral applications, 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide was tested against influenza virus:

| Virus Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|

| H1N1 | 15 | Inhibition of RNA polymerase activity |

| H3N2 | 20 | Competitive inhibition of viral replication |

The compound demonstrated significant antiviral activity, supporting its potential use as a therapeutic agent against influenza .

Mechanism of Action

The mechanism of action of 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazine Derivatives

Structural and Functional Group Differences

The table below summarizes key differences between 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide and analogous compounds:

*Estimated molecular formula and weight based on substituent analysis.

Key Comparison Points

Substituent Effects on Reactivity and Solubility

- Nitro vs. Ethyl at Position 6: The nitro group in 3-hydroxy-6-nitropyrazine-2-carboxamide increases electrophilicity and reactivity, favoring nucleophilic substitution.

- Hydroxyl vs. Amino at Position 3: The hydroxyl group in the target compound enables hydrogen bonding (solubility), while the amino group in the compound introduces basicity, influencing pH-dependent solubility and protein interactions.

- Carboxamide vs. Ester at Position 2 : The carboxamide group (target compound) offers hydrogen-bonding capacity and metabolic stability compared to the ester group in Ethyl 6-chloropyrazine-2-carboxylate , which is prone to hydrolysis.

Biological Activity

6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide belongs to the pyrazine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of an ethyl group and hydroxyl functional group contributes to its solubility and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit varying degrees of antimicrobial activity, particularly against mycobacterial strains. A study evaluating several pyrazine derivatives showed that structural modifications significantly influence their effectiveness against Mycobacterium tuberculosis.

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide | TBD | M. tuberculosis H37Rv |

| 5-Alkylamino-N-phenylpyrazine-2-carboxamides | 6.25 | M. tuberculosis H37Rv |

| 3-Amino-6-methylpyrazine derivatives | 12.5 | M. avium, M. kansasii |

The minimum inhibitory concentration (MIC) for 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide is yet to be determined (TBD), but it is anticipated to be comparable to other tested derivatives based on structural similarities. The presence of hydrophilic groups enhances the ability of these compounds to penetrate the mycobacterial cell wall, which is a critical factor in their antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that pyrazine derivatives may possess anticancer activities. For instance, studies have shown that certain pyrazines can inhibit tumor growth in various cancer models.

Case Study: Antitumor Activity

A comparative study involving various pyrazine derivatives highlighted the enhanced antitumor activity of compounds similar in structure to 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide. In vivo experiments demonstrated significant tumor reduction in murine models when treated with these compounds, suggesting potential for development as therapeutic agents against cancer .

The biological activity of 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that pyrazines can inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Interference with DNA Synthesis : Certain pyrazines have been shown to interact with DNA replication processes, thereby inhibiting cell division in both bacteria and cancer cells.

Q & A

Q. What are the recommended synthetic routes for 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis of pyrazine derivatives typically involves cyclocondensation of precursors such as ethyl acetoacetate or substituted hydrazines. For example, analogous compounds like pyrazole-4-carboxylic acids are synthesized via cyclocondensation using DMF-DMA and phenylhydrazine, followed by hydrolysis . To optimize purity, researchers should employ techniques such as recrystallization (e.g., using ethanol/water mixtures) and chromatographic purification (e.g., silica gel column chromatography with ethyl acetate/hexane gradients). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) can validate purity ≥95% .

Q. How should researchers characterize the structural integrity of 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl, methyl, hydroxy groups) and aromaticity.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).

- X-ray Diffraction (XRD): Single-crystal XRD for unambiguous confirmation of stereochemistry (if crystallizable) .

Q. What experimental protocols are recommended for assessing the stability of 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40–60°C, 75% relative humidity) over 1–3 months can predict shelf-life .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide?

Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) can model reaction mechanisms and transition states. Tools like COMSOL Multiphysics enable virtual screening of reaction parameters (temperature, solvent polarity) to minimize trial-and-error experimentation. AI-driven platforms (e.g., SwissADME) predict optimal reaction conditions by analyzing thermodynamic and kinetic data from similar compounds .

Q. How should researchers resolve contradictions in bioactivity data for 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide across different assay systems?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.

- Mechanistic Studies: Use molecular docking (AutoDock Vina) to assess target binding affinity variations. Validate with isothermal titration calorimetry (ITC) for thermodynamic consistency .

Q. What methodologies are suitable for evaluating the drug-likeness and pharmacokinetic properties of 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide?

Methodological Answer:

- Lipophilicity: Measure logP values via shake-flask or chromatographic methods (e.g., reverse-phase HPLC).

- SwissADME Predictions: Input SMILES notation to predict bioavailability, blood-brain barrier permeability, and CYP450 interactions. Compare results with reference drugs (e.g., celecoxib) for benchmarking .

Q. How can factorial design improve the efficiency of synthesizing 6-Ethyl-3-hydroxy-5-methylpyrazine-2-carboxamide?

Methodological Answer: Implement a 2³ factorial design to test variables:

Q. What interdisciplinary approaches integrate computational and experimental data to enhance research on pyrazine derivatives?

Methodological Answer:

- Hybrid Workflows: Combine DFT-calculated reaction pathways with robotic synthesis platforms (e.g., ChemSpeed) for rapid iteration.

- Data Feedback Loops: Feed experimental results (e.g., NMR, HPLC) into machine learning models (e.g., TensorFlow) to refine predictive algorithms for future experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.